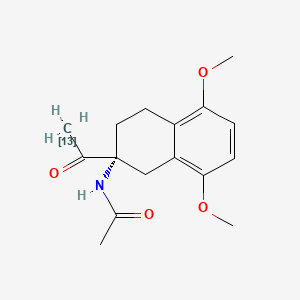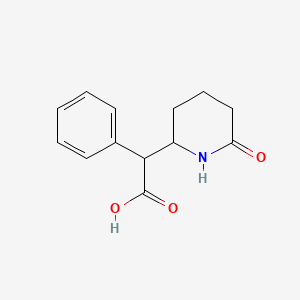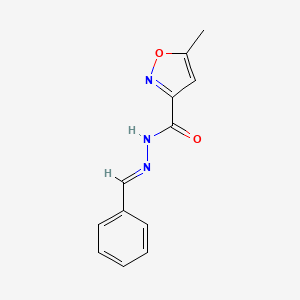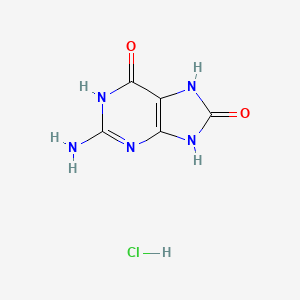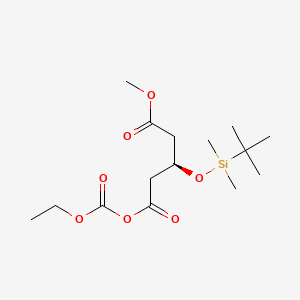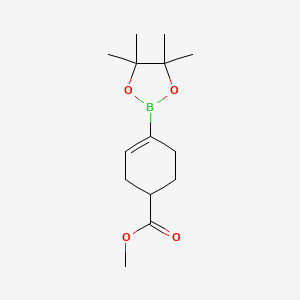
alpha-D-erythro-Hex-2-enopyranoside,ethyl2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) is a complex organic compound that belongs to the class of hexopyranosides. These compounds are characterized by a six-membered ring structure containing oxygen. This particular compound is notable for its unique structural features, including the presence of an isopropylidene group and the absence of two hydroxyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler sugar derivatives. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as isopropylidene to selectively protect hydroxyl groups.
Deoxygenation: Removal of hydroxyl groups at specific positions using reagents like tributyltin hydride.
Glycosylation: Formation of the glycosidic bond using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of double bonds or carbonyl groups using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the anomeric carbon or other reactive sites.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various biochemical pathways through its structural features.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-glucopyranoside: Similar structure but with different functional groups.
Beta-D-galactopyranoside: Another hexopyranoside with distinct stereochemistry.
Methyl alpha-D-mannopyranoside: Differing in the type of glycosidic linkage and protecting groups.
Uniqueness
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) is unique due to its specific deoxygenation pattern and the presence of an isopropylidene protecting group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
155337-42-1 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.261 |
IUPAC Name |
(4aR,6S,8aS)-6-ethoxy-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C11H18O4/c1-4-12-10-6-5-8-9(14-10)7-13-11(2,3)15-8/h5-6,8-10H,4,7H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI Key |
VGOMZOVIJOIRCU-AEJSXWLSSA-N |
SMILES |
CCOC1C=CC2C(O1)COC(O2)(C)C |
Synonyms |
alpha-D-erythro-Hex-2-enopyranoside,ethyl2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


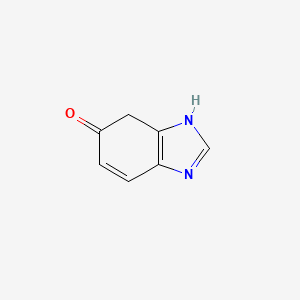
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
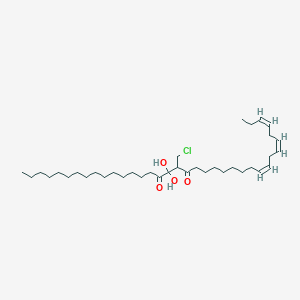
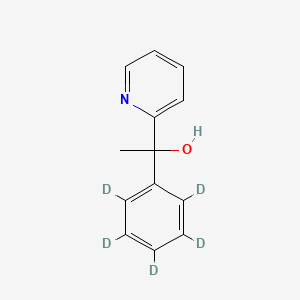
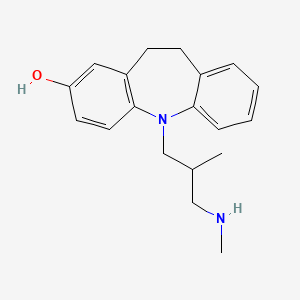
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
